molecular formula C18H22N4O2 B6766938 N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide

Cat. No.: B6766938
M. Wt: 326.4 g/mol
InChI Key: NRQHIDDDYDOPGG-UHFFFAOYSA-N
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Description

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is a complex organic compound that features a triazole ring, a benzofuran moiety, and an acetamide group

Properties

IUPAC Name

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-22-16(20-21-18(22)13-3-2-4-13)11-19-17(23)10-12-5-6-15-14(9-12)7-8-24-15/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQHIDDDYDOPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCC2)CNC(=O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the benzofuran moiety and the acetamide group. Key reagents and conditions include:

    Cyclobutylamine: and for the formation of the triazole ring.

    Benzofuran-5-carboxylic acid: as a precursor for the benzofuran moiety.

    Acetic anhydride: for the introduction of the acetamide group. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzofuran moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s ability to interact with cellular membranes and proteins, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide is unique due to its combination of a triazole ring, benzofuran moiety, and acetamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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